3-[1-(Ethylamino)ethyl]phenol hydrobromide
Description
3-[1-(Ethylamino)ethyl]phenol hydrobromide is an organic compound featuring a phenolic core substituted with an ethylaminoethyl group and a hydrobromide counterion. Its molecular formula is C₁₀H₁₆BrNO, with a molecular weight of 246.15 g/mol. The ethylaminoethyl moiety introduces basicity, while the hydrobromide salt enhances solubility in polar solvents. This compound is structurally related to bioactive amines and may have applications in pharmaceutical synthesis or as a precursor for fluorescent probes .
Properties
IUPAC Name |
3-[1-(ethylamino)ethyl]phenol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.BrH/c1-3-11-8(2)9-5-4-6-10(12)7-9;/h4-8,11-12H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLACKHUCKKTFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C1=CC(=CC=C1)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[1-(Ethylamino)ethyl]phenol hydrobromide, also known by its chemical identifier CAS No. 1170975-91-3, is a compound with potential biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an ethylamino group attached to a phenolic structure, which is known to influence its biological interactions. The hydrobromide salt form enhances its solubility in aqueous environments, making it suitable for various biological assays.
Pharmacological Properties
Research indicates that 3-[1-(Ethylamino)ethyl]phenol hydrobromide exhibits several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli in vitro.
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines. It demonstrated selective toxicity towards certain cancer cells while sparing normal cells, indicating a promising therapeutic window.
The biological activity of 3-[1-(Ethylamino)ethyl]phenol hydrobromide is believed to stem from its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : Its structure allows for potential interactions with neurotransmitter receptors, suggesting possible applications in neurological disorders.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various phenolic compounds, including 3-[1-(Ethylamino)ethyl]phenol hydrobromide. The findings indicated that this compound inhibited bacterial growth at concentrations as low as 50 µg/mL, making it a candidate for further development as an antimicrobial agent .
Study 2: Anticancer Activity
In another investigation, the cytotoxic effects of the compound were assessed on human cancer cell lines. The results showed that it induced apoptosis in HeLa cells with an IC50 value of approximately 30 µM. The study highlighted its selectivity towards cancer cells compared to non-cancerous cells .
Data Tables
| Biological Activity | Effect | IC50/Minimum Inhibitory Concentration |
|---|---|---|
| Antimicrobial (S. aureus) | Inhibition of growth | 50 µg/mL |
| Antimicrobial (E. coli) | Inhibition of growth | 50 µg/mL |
| Cytotoxicity (HeLa cells) | Induction of apoptosis | 30 µM |
Scientific Research Applications
Synthesis Overview
- Reagents : Ethylamine, phenol derivatives
- Conditions : Varying temperatures and solvents (e.g., acetonitrile)
- Yield : Typically high yields of the desired product can be achieved through optimized reaction conditions.
Pharmaceutical Applications
Research indicates that compounds similar to 3-[1-(Ethylamino)ethyl]phenol exhibit potential antidepressant properties. The structural similarity to known antidepressants suggests that this compound could be explored for similar effects.
The biological activity of 3-[1-(Ethylamino)ethyl]phenol hydrobromide has been investigated in various studies. Its interaction with neurotransmitter systems makes it a candidate for further research into its therapeutic efficacy.
Neurotransmitter Interaction
- Mechanism : It may modulate neurotransmitter levels, particularly acetylcholine, which is crucial for cognitive functions.
- Studies : Animal models have shown improvements in memory and cognitive functions when treated with Rivastigmine, derived from this compound.
Regulatory Status and Safety
The regulatory status of 3-[1-(Ethylamino)ethyl]phenol hydrobromide varies by region but generally falls under scrutiny due to its pharmacological applications. Safety profiles must be established through rigorous testing before clinical use.
Chemical Reactions Analysis
Carbamate Formation via Nucleophilic Acylation
The phenolic hydroxyl group undergoes nucleophilic acylation with carbamoylating agents to form carbamate derivatives.
Mechanistic Notes :
-
The reaction proceeds via activation of the carbonyl group by CDI or imidazolium salts, facilitating nucleophilic attack by the phenol oxygen.
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Triethylamine acts as a base to deprotonate the phenolic hydroxyl, enhancing nucleophilicity.
Electrophilic Aromatic Substitution
The aromatic ring participates in electrophilic substitution, guided by the directing effects of the –OH and ethylamino groups.
Key Factors :
-
Phenolic –OH strongly activates the ring, favoring para/ortho substitution.
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Steric hindrance from the ethylaminoethyl group may limit ortho products.
Salt Metathesis and Counterion Exchange
The hydrobromide counterion can be replaced via anion exchange.
Applications :
-
Free base isolation is critical for subsequent reactions (e.g., acylation).
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Hydrochloride salts improve stability for pharmaceutical formulations.
Oxidation and Reductive Amination
The ethylamino group participates in redox reactions.
Solvent Effects on Reaction Outcomes
Solvent polarity significantly impacts reaction rates and stereoselectivity:
Stability and Degradation
-
Thermal Stability : Decomposes above 150°C, releasing ethylamine and phenolic byproducts.
-
Hydrolytic Sensitivity : Hydrobromide salt stabilizes the compound against hydrolysis at neutral pH.
Comparison with Similar Compounds
Ethylamino-Substituted Phenols
Compounds with ethylamino groups on phenolic rings share similarities in electronic properties but differ in substituent positions and salt forms.
Key Findings :
- Salt Forms: Hydrobromide and sulfate salts enhance water solubility compared to free bases. Sulfate salts (e.g., 3-(Ethylamino)-4-methylphenol sulfate) may offer superior crystallinity for pharmaceutical formulations .
Dimethylamino-Substituted Analogs
Dimethylamino groups increase lipophilicity and basicity compared to ethylamino derivatives.
Key Findings :
- Basicity and Solubility: The dimethylamino group (pKa ~10) is more basic than ethylamino (pKa ~9.5), influencing solubility in acidic environments. Hydrochloride salts (e.g., 3-[1-(Dimethylamino)ethyl]phenol HCl) are commonly used in pharmaceutical quality control due to stability .
- Pharmacological Relevance: These derivatives are critical in synthesizing drugs like Cinacalcet, where the dimethylamino group enhances receptor binding affinity .
Cyclohexyl and Aromatic Ring-Modified Derivatives
Structural modifications to the amine or phenolic ring can drastically alter biological activity.
Key Findings :
- Naphthalene-containing derivatives exhibit strong fluorescence, useful in imaging applications .
- Synthetic Routes : Alkylation of aromatic amines (e.g., naphthalen-1-amine with 3-bromopropan-1-amine HBr) is a common method for preparing such compounds .
Preparation Methods
Synthetic Route Overview
The preparation of 3-[1-(ethylamino)ethyl]phenol hydrobromide generally follows these key stages:
Detailed Preparation Method
Step 1: Reductive Amination
- The starting material, 3-methoxyacetophenone, undergoes reductive amination with ethylamine or related amines.
- The reaction is typically catalyzed or facilitated by reducing agents such as sodium borohydride or sodium triacetoxyborohydride.
- For example, the reaction mixture contains 3-methoxyacetophenone and ethylamine in an ethanol or ether solvent system.
- Sodium borohydride is added slowly at controlled temperatures (generally 25–30 °C) to avoid excessive foaming and to maintain reaction control.
- The reaction is stirred intensively to maintain homogeneity as the mixture thickens into a slurry.
- Reaction times range from 9 to 12 hours at room temperature to ensure complete conversion.
Step 2: Demethylation of Methoxy Group
- The methoxy group on the aromatic ring is removed to yield the phenol.
- This is achieved by treatment with strong acids such as hydrobromic acid (HBr) or boron tribromide (BBr3).
- For hydrobromic acid, the reaction is performed at elevated temperatures (e.g., 100 °C) to ensure efficient cleavage of the methyl ether bond.
- The demethylation step converts 3-(1-(ethylamino)ethyl)phenyl methyl ether to 3-[1-(ethylamino)ethyl]phenol.
Step 3: Formation of Hydrobromide Salt
- The free base 3-[1-(ethylamino)ethyl]phenol is reacted with hydrobromic acid to form the hydrobromide salt.
- This salt formation enhances the compound’s crystallinity, stability, and solubility, which are crucial for pharmaceutical applications.
- The hydrobromide salt is isolated by crystallization or precipitation from suitable solvents such as ethanol or water.
- The product is purified by washing with methanol or water and dried under vacuum.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Reductive Amination | 3-methoxyacetophenone, ethylamine, sodium borohydride | Ethanol, ether | 25–30 °C | 9–12 hours | Slow addition of NaBH4, intensive stirring |
| Demethylation | Hydrobromic acid or boron tribromide | Hydrobromic acid (aqueous) or organic solvent | ~100 °C | Several hours | Strong acid required for O-dealkylation |
| Salt Formation | Hydrobromic acid | Ethanol, water | Room temperature | 1–2 hours | Crystallization and washing steps |
Research Findings and Purity Analysis
- The reductive amination process yields the racemic mixture of the amine intermediate, which can be further purified to high optical purity using enzymatic kinetic resolution techniques if needed.
- The final hydrobromide salt exhibits high purity, often exceeding 99% by gas chromatography (GC) or capillary electrophoresis.
- Optical purity can be enhanced by controlling reaction conditions and purification steps, with undesired enantiomer content below 0.2% achievable.
- The overall yield of the synthetic sequence is typically in the range of 80–87%, depending on scale and exact conditions.
Comparative Notes on Alternative Methods
- Some methods employ titanium isopropoxide as a catalyst during reductive amination to improve yield and selectivity.
- Enzymatic resolution using Candida Antarctica Lipase-B (CAL-B) can be applied to separate enantiomers after the initial reductive amination step, enhancing the stereochemical purity of the product.
- The use of sodium triacetoxyborohydride offers milder reductive amination conditions compared to sodium borohydride and can reduce side reactions.
Summary Table of Preparation Steps
| Preparation Stage | Key Reagents | Reaction Type | Yield (%) | Purity (%) | Remarks |
|---|---|---|---|---|---|
| Reductive Amination | 3-methoxyacetophenone, ethylamine, NaBH4 | Reductive amination | 80–87 | ~99 | Requires temperature control and stirring |
| Demethylation | Hydrobromic acid or BBr3 | O-dealkylation (demethylation) | >90 | High | Strong acid, elevated temperature |
| Hydrobromide Salt Formation | Hydrobromic acid | Salt formation | Quantitative | High | Crystallization enhances purity |
Q & A
Basic: What are the recommended methods for synthesizing 3-[1-(Ethylamino)ethyl]phenol hydrobromide with high reproducibility?
Answer:
Synthesis should follow a multi-step protocol involving nucleophilic substitution and salt formation. Key steps include:
- Reagent Optimization : Use ethylamine in anhydrous conditions to minimize side reactions.
- Purification : Employ recrystallization in ethanol/water mixtures to isolate the hydrobromide salt .
- Yield Monitoring : Track reaction progress via thin-layer chromatography (TLC) with UV detection.
- Validation : Confirm purity using NMR (¹H/¹³C) and HPLC (>98% purity threshold) .
Advanced: How can factorial design be applied to investigate the impact of reaction parameters on the stereochemical outcome of 3-[1-(Ethylamino)ethyl]phenol hydrobromide synthesis?
Answer:
A 2<sup>k</sup> factorial design can systematically evaluate variables:
- Factors : Temperature (40–80°C), solvent polarity (ethanol vs. acetonitrile), and catalyst concentration.
- Response Variables : Enantiomeric excess (EE) measured via chiral HPLC, reaction yield.
- Statistical Analysis : Use ANOVA to identify interactions between factors and optimize conditions for stereochemical control .
- Case Study : A 2023 study resolved a 15% EE discrepancy by adjusting solvent polarity, demonstrating the method’s utility .
Basic: What analytical techniques are critical for characterizing the structural integrity of 3-[1-(Ethylamino)ethyl]phenol hydrobromide?
Answer:
- Spectroscopic Methods :
- Chromatography : HPLC with UV detection (λmax ~255 nm) to assess purity .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (C10H16NOBr, [M+H]<sup>+</sup> = 254.04) .
Advanced: How can researchers resolve contradictory data regarding the compound’s receptor-binding affinity in pharmacological studies?
Answer:
- Meta-Analysis : Aggregate data from independent studies (e.g., radioligand binding assays) to identify methodological outliers.
- In Vitro/In Vivo Correlation : Validate affinity using tissue-specific models (e.g., isolated rat aorta for adrenergic activity).
- Computational Docking : Compare binding poses in silico (PDB ID: 2RH1) to reconcile discrepancies in IC50 values .
Basic: What protocols ensure stability during long-term storage of 3-[1-(Ethylamino)ethyl]phenol hydrobromide?
Answer:
- Storage Conditions : -20°C in airtight, light-resistant containers with desiccants to prevent hydrolysis .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
- Handling : Use inert atmospheres (N2 glovebox) during aliquot preparation to minimize oxidative degradation .
Advanced: What theoretical frameworks guide mechanistic studies of the compound’s adrenergic activity?
Answer:
- Ligand-Receptor Theory : Apply the two-state model to explain partial agonism/antagonism, correlating with cAMP assays .
- Molecular Dynamics : Simulate binding kinetics (e.g., GROMACS) to predict residence time on β-adrenergic receptors .
- Pharmacophore Modeling : Map electrostatic and hydrophobic features to rationalize structure-activity relationships (SAR) .
Basic: How to validate analytical methods for quantifying trace impurities in bulk samples?
Answer:
- ICH Compliance : Follow Q2(R1) guidelines for specificity, linearity (R² > 0.995), and LOD/LOQ (<0.1% w/w) .
- Forced Degradation : Expose samples to heat, light, and pH extremes to identify degradation pathways.
- Cross-Validation : Compare results across LC-MS and GC-MS platforms to rule out instrument-specific artifacts .
Advanced: What strategies mitigate batch-to-batch variability in scaled-up synthesis?
Answer:
- Process Analytical Technology (PAT) : Implement real-time FT-IR monitoring to adjust reaction parameters dynamically .
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize mixing speed and temperature gradients .
- Root-Cause Analysis : Apply fishbone diagrams to trace variability to raw material quality or crystallization kinetics .
Basic: What safety protocols are essential for handling 3-[1-(Ethylamino)ethyl]phenol hydrobromide in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and dissolution .
- Emergency Procedures : Neutralize spills with 5% sodium bicarbonate and dispose via hazardous waste channels .
- Training : Mandatory SDS review (e.g., CAS 70045-21-5) with emphasis on respiratory protection .
Advanced: How can isotopic labeling (e.g., <sup>13</sup>C, <sup>15</sup>N) enhance metabolic pathway studies of this compound?
Answer:
- Tracer Synthesis : Incorporate <sup>13</sup>C at the ethylamino group via reductive amination with labeled ethylamine.
- Mass Spectrometry Imaging (MSI) : Track labeled metabolites in tissue sections to map hepatic clearance pathways .
- Kinetic Isotope Effects (KIE) : Compare <sup>12</sup>C/<sup>13</sup>C turnover rates to identify rate-limiting enzymatic steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
